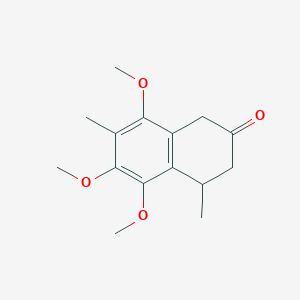
2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- is an organic compound belonging to the naphthalenone family. These compounds are characterized by their naphthalene core structure, which is a fused pair of benzene rings. The specific compound has additional functional groups, including methoxy and methyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a substituted naphthalene derivative, followed by reduction and methylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl-
- 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-
- 2(1H)-Naphthalenone, 3,4-dihydro-
Uniqueness
The uniqueness of 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- lies in its specific substitution pattern. The presence of multiple methoxy and methyl groups can significantly influence its chemical reactivity, physical properties, and biological activity compared to other naphthalenone derivatives.
Properties
CAS No. |
362650-89-3 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5,6,8-trimethoxy-4,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-6-10(16)7-11-12(8)15(19-5)14(18-4)9(2)13(11)17-3/h8H,6-7H2,1-5H3 |
InChI Key |
REDLOKVDZRCSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC2=C1C(=C(C(=C2OC)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)

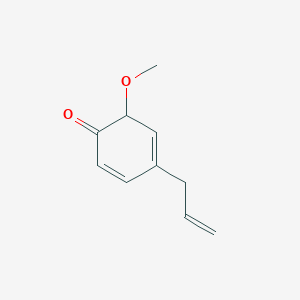
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
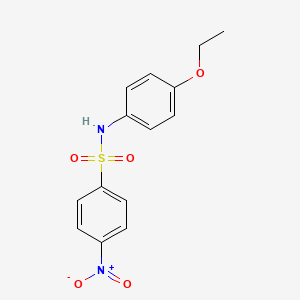
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
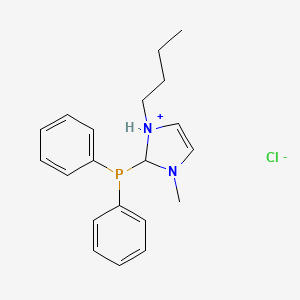
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
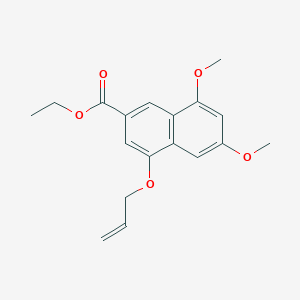
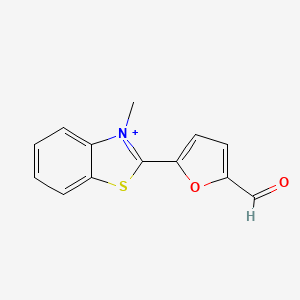
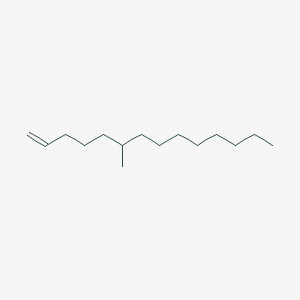
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
